Cas no 2253639-90-4 (Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride)

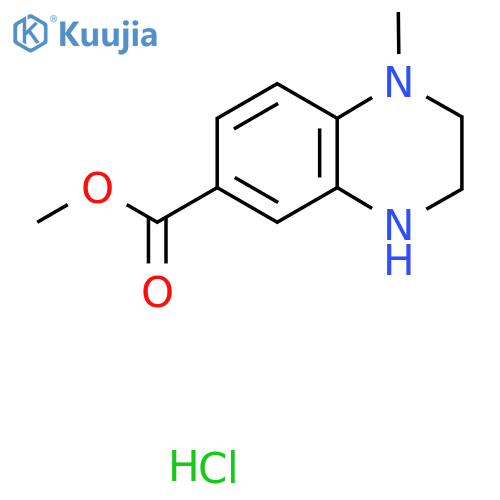

2253639-90-4 structure

商品名:Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride

CAS番号:2253639-90-4

MF:C11H15ClN2O2

メガワット:242.702001810074

CID:5325796

Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride 化学的及び物理的性質

名前と識別子

-

- Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride

- Z3446078644

- methyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate hydrochloride

-

- インチ: 1S/C11H14N2O2.ClH/c1-13-6-5-12-9-7-8(11(14)15-2)3-4-10(9)13;/h3-4,7,12H,5-6H2,1-2H3;1H

- InChIKey: WBAWTBMKZJFTDG-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)C(C1C=CC2=C(C=1)NCCN2C)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 245

- トポロジー分子極性表面積: 41.6

Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6729364-2.5g |

methyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate hydrochloride |

2253639-90-4 | 95.0% | 2.5g |

$1315.0 | 2025-02-19 | |

| Enamine | EN300-6729364-10.0g |

methyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate hydrochloride |

2253639-90-4 | 95.0% | 10.0g |

$2884.0 | 2025-02-19 | |

| Enamine | EN300-6729364-5.0g |

methyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate hydrochloride |

2253639-90-4 | 95.0% | 5.0g |

$1945.0 | 2025-02-19 | |

| Enamine | EN300-6729364-0.25g |

methyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate hydrochloride |

2253639-90-4 | 95.0% | 0.25g |

$331.0 | 2025-02-19 | |

| 1PlusChem | 1P028QP5-50mg |

methyl1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylatehydrochloride |

2253639-90-4 | 95% | 50mg |

$246.00 | 2024-05-25 | |

| 1PlusChem | 1P028QP5-100mg |

methyl1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylatehydrochloride |

2253639-90-4 | 95% | 100mg |

$339.00 | 2024-05-25 | |

| 1PlusChem | 1P028QP5-250mg |

methyl1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylatehydrochloride |

2253639-90-4 | 95% | 250mg |

$471.00 | 2024-05-25 | |

| 1PlusChem | 1P028QP5-2.5g |

methyl1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylatehydrochloride |

2253639-90-4 | 95% | 2.5g |

$1688.00 | 2024-05-25 | |

| 1PlusChem | 1P028QP5-1g |

methyl1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylatehydrochloride |

2253639-90-4 | 95% | 1g |

$892.00 | 2024-05-25 | |

| Aaron | AR028QXH-500mg |

methyl1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylatehydrochloride |

2253639-90-4 | 95% | 500mg |

$746.00 | 2025-02-16 |

Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride 関連文献

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

-

Li-Ming Du,Yu-Hua Guo,Yan-Fang Qin,Jun-Wen Wang,Hao Wu Anal. Methods, 2013,5, 173-179

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

2253639-90-4 (Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量